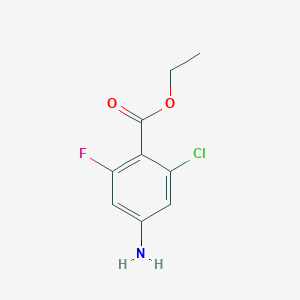

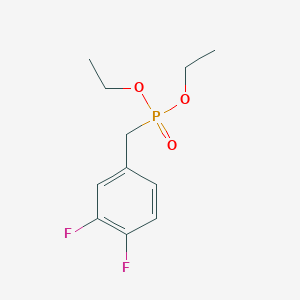

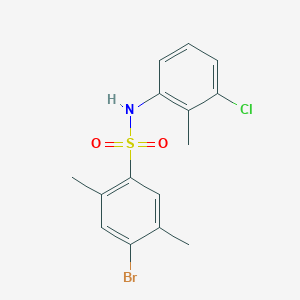

![molecular formula C18H20N4O B2987406 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide CAS No. 847387-68-2](/img/structure/B2987406.png)

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” is a compound that contains an imidazo[1,2-a]pyrimidine moiety . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines are synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . The exact synthesis process for “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” is not specified in the retrieved papers.Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines undergo various chemical reactions including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The specific chemical reactions involving “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines can be analyzed using various methods. For instance, all compounds exhibited N–H stretching and bending bands of -NH 2 group at 3448–3303 cm −1 and 1658–1645 cm −1 in FT-IR spectra . The specific physical and chemical properties of “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” are not provided in the retrieved papers.Aplicaciones Científicas De Investigación

Targeting Specific DNA Sequences

Another aspect of scientific research involving imidazole-based compounds focuses on their ability to target specific DNA sequences. Chavda et al. (2010) explored polyamides containing N-methyl imidazole (Im) and N-methyl pyrrole (Py), which can form stacked dimers to target specific DNA sequences in the minor groove. These polyamides, investigated as potential medicinal agents for diseases like cancer, show that synthetic analogs incorporating N-methylimidazole can bind to G/C rich sequences with high specificity. This specificity in DNA recognition could pave the way for new therapeutic approaches targeting gene expression at the molecular level (Chavda et al., 2010).

Inhibiting Gene Transcription for Disease Treatment

Gene silencing represents a novel approach to treating diseases not addressable by current remedies. Matsuda et al. (2011) investigated Pyrrole-imidazole (PI) polyamides targeted to the transforming growth factor (TGF)-β1 promoter in the context of salt-induced hypertensive nephrosclerosis in Dahl salt-sensitive rats. The targeted PI polyamide effectively reduced glomerulosclerosis and interstitial fibrosis, demonstrating the potential of PI polyamides as gene silencers. By inhibiting the expression of TGF-β1 and extracellular matrix in the renal cortex, PI polyamides show promise as a therapeutic strategy for the progression of renal diseases (Matsuda et al., 2011).

Propiedades

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-12-6-7-13(10-14(12)20-16(23)18(2,3)4)15-11-22-9-5-8-19-17(22)21-15/h5-11H,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSDOKCGQNGRJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)

![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)